molecular formula C10H16ClN3O4S B13724894 Ns-DAB*HCl

Ns-DAB*HCl

Cat. No.: B13724894
M. Wt: 309.77 g/mol
InChI Key: IWCNMIPFYPTQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Without foundational data, a detailed introduction cannot be constructed.

Properties

Molecular Formula

C10H16ClN3O4S

Molecular Weight

309.77 g/mol

IUPAC Name

4-[(2-nitrophenyl)sulfonylamino]butylazanium;chloride

InChI

InChI=1S/C10H15N3O4S.ClH/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15;/h1-2,5-6,12H,3-4,7-8,11H2;1H

InChI Key

IWCNMIPFYPTQPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCC[NH3+].[Cl-]

Origin of Product

United States

Mechanism of Action

Ns-DABHCl exerts its effects primarily through its role as a chromogen in the presence of peroxidase. The peroxidase enzyme catalyzes the oxidation of Ns-DABHCl by hydrogen peroxide, resulting in the formation of a brown-colored polymeric oxidation product. This product is localized at the site of enzyme activity, allowing for visualization of the target antigen or antibody .

Comparison with Similar Compounds

Comparison with Similar Compounds

No comparative data for "Ns-DAB·HCl" are present in the evidence. For example:

  • and outline drug comparability protocols and clinical pharmacology reviews but lack specific compound comparisons .

Hypothetical Framework for Comparison (If Data Were Available)

A rigorous comparison might involve:

Property Ns-DAB·HCl Analog 1 Analog 2
Molecular Weight
Solubility (mg/mL)
Bioavailability (%)
Therapeutic Indications

Research Findings and Limitations

  • emphasizes the need for precise chemical identifiers (e.g., CAS numbers) and compositional details in safety documentation, which would typically be required for comparative studies .

Recommendations for Future Work

To address this gap:

Consult specialized databases (e.g., PubChem, SciFinder) for structural and functional data on "Ns-DAB·HCl."

Review patent literature or pharmacological studies focusing on diaminobenzidine derivatives.

Perform experimental assays to characterize physicochemical and biological properties relative to analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.